Cas no 2282-53-3 (Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)-)

The compound (R)-Benzenemethanol, α-(aminomethyl)-4-hydroxy-3-methoxy-, is a chiral aromatic alcohol with significant utility in synthetic and medicinal chemistry. Its structure features a benzylic amino group and methoxy- and hydroxy-substituents on the aromatic ring, making it a versatile intermediate for the synthesis of pharmaceuticals, particularly adrenergic agents and optically active compounds. The (R)-enantiomer offers stereochemical specificity, which is critical for achieving desired biological activity in drug development. Its functional groups enable further derivatization, while the hydroxyl and methoxy moieties enhance solubility and reactivity. This compound is valued for its role in asymmetric synthesis and as a building block for bioactive molecules.
Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- structure
2282-53-3 structure
Product name:Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)-
CAS No:2282-53-3
MF:C9H13NO3
MW:183.2
CID:1412303
PubChem ID:688100

Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)-
    • 4-(1R)-2-amino-1-hydroxyethyl-2-methoxyphenol
    • CHEBI:6277
    • Q27107135
    • 2282-53-3
    • CHEMBL1559460
    • SCHEMBL4949341
    • SureCN4949341
    • L-Normetanephrine
    • 4-[(1R)-2-amino-1-hydroxy-ethyl]-2-methoxy-phenol
    • C05589
    • 4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
    • AC1LELC5
    • EN300-1857297
    • NCGC00015746-01
    • Lopac-N-7127
    • Inchi: 1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1
    • InChI Key: YNYAYWLBAHXHLL-QMMMGPOBSA-N
    • SMILES: C1([C@H](CN)O)=CC=C(O)C(OC)=C1

Computed Properties

  • Exact Mass: 183.08954328g/mol
  • Monoisotopic Mass: 183.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 75.7Ų

Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1857297-1.0g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
1g
$1557.0 2023-06-01
Enamine
EN300-1857297-10.0g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
10g
$6697.0 2023-06-01
Enamine
EN300-1857297-0.25g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
0.25g
$1432.0 2023-09-18
Enamine
EN300-1857297-10g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
10g
$6697.0 2023-09-18
Enamine
EN300-1857297-1g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
1g
$1557.0 2023-09-18
Enamine
EN300-1857297-5.0g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
5g
$4517.0 2023-06-01
Enamine
EN300-1857297-2.5g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
2.5g
$3051.0 2023-09-18
Enamine
EN300-1857297-0.05g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
0.05g
$1308.0 2023-09-18
Enamine
EN300-1857297-0.5g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
0.5g
$1495.0 2023-09-18
Enamine
EN300-1857297-0.1g
4-[(1R)-2-amino-1-hydroxyethyl]-2-methoxyphenol
2282-53-3
0.1g
$1371.0 2023-09-18

Additional information on Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)-

Recent Advances in the Study of Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- (CAS: 2282-53-3)

Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- (CAS: 2282-53-3), also known as (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol, is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. This compound has garnered attention due to its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Recent studies have explored its pharmacological properties, synthetic pathways, and potential therapeutic uses, making it a focal point for researchers in the field.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the enantioselective synthesis of (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol and its derivatives. The study highlighted the compound's role as a key intermediate in the synthesis of adrenergic receptor agonists, which are used to treat conditions such as hypertension and asthma. The researchers employed asymmetric hydrogenation and enzymatic resolution techniques to achieve high enantiomeric purity, demonstrating the compound's versatility in synthetic chemistry.

Another significant development was reported in a 2022 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was evaluated for its potential as a neuroprotective agent. The study found that (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol exhibited moderate inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. These findings suggest that further structural optimization could lead to the development of novel MAO-B inhibitors with improved efficacy and safety profiles.

Recent advancements in analytical techniques have also facilitated the characterization of this compound. A 2023 study in Analytical Chemistry utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol in complex biological matrices. This method offers improved sensitivity and specificity, enabling more accurate pharmacokinetic and pharmacodynamic studies of the compound and its derivatives.

In addition to its pharmacological potential, (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol has been explored for its role in green chemistry. A 2021 study in Green Chemistry demonstrated the use of biocatalysts for the sustainable synthesis of the compound, reducing the reliance on hazardous reagents and minimizing environmental impact. This approach aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the large-scale production and clinical application of (R)-(-)-3-Hydroxy-4-methoxy-a-(aminomethyl)benzyl alcohol. Issues such as cost-effective synthesis, scalability, and regulatory approval need to be addressed to fully realize its therapeutic potential. Future research directions may include the exploration of novel synthetic routes, further pharmacological profiling, and preclinical studies to assess safety and efficacy.

In conclusion, Benzenemethanol, a-(aminomethyl)-4-hydroxy-3-methoxy-, (R)- (CAS: 2282-53-3) represents a compound of growing importance in chemical biology and pharmaceutical research. Its diverse applications, from drug intermediates to potential neuroprotective agents, underscore its value in the field. Continued research and innovation will be essential to unlock its full potential and translate laboratory findings into clinical benefits.

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